Methyl 4-sulfanylcyclopent-2-ene-1-carboxylate
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Overview
Description
Methyl 4-sulfanylcyclopent-2-ene-1-carboxylate is an organic compound characterized by a cyclopentene ring substituted with a sulfanyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-sulfanylcyclopent-2-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentadiene with sulfur-containing reagents followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-sulfanylcyclopent-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or convert the ester to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, desulfurized products.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Methyl 4-sulfanylcyclopent-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-sulfanylcyclopent-2-ene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The carboxylate ester can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .
Comparison with Similar Compounds
Methyl 4-hydroxycyclopent-2-ene-1-carboxylate: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Methyl 4-aminocyclopent-2-ene-1-carboxylate: Contains an amino group, leading to different reactivity and applications.
Methyl 4-methylcyclopent-2-ene-1-carboxylate: Substituted with a methyl group, affecting its steric and electronic properties.
Uniqueness: Methyl 4-sulfanylcyclopent-2-ene-1-carboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10O2S |
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Molecular Weight |
158.22 g/mol |
IUPAC Name |
methyl 4-sulfanylcyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C7H10O2S/c1-9-7(8)5-2-3-6(10)4-5/h2-3,5-6,10H,4H2,1H3 |
InChI Key |
VKNHDDBVUHPXTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C=C1)S |
Origin of Product |
United States |
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